6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1934505-71-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with bromine substituents at the 6- and 8-positions and a carboxylic acid group at the 2-position. With a molecular weight of 320.93 g/mol (C7H3Br2N3O2), this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via sequential cross-coupling reactions.

Molecular Formula C7H3Br2N3O2
Molecular Weight 320.93 g/mol
Cat. No. B8095603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Molecular FormulaC7H3Br2N3O2
Molecular Weight320.93 g/mol
Structural Identifiers
SMILESC1=C(N=C2N1C=C(N=C2Br)Br)C(=O)O
InChIInChI=1S/C7H3Br2N3O2/c8-4-2-12-1-3(7(13)14)10-6(12)5(9)11-4/h1-2H,(H,13,14)
InChIKeyVHYROZYZETYQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1934505-71-1): Core Scaffold Profile for Scientific Procurement


6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1934505-71-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with bromine substituents at the 6- and 8-positions and a carboxylic acid group at the 2-position . With a molecular weight of 320.93 g/mol (C7H3Br2N3O2), this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via sequential cross-coupling reactions [1]. The imidazo[1,2-a]pyrazine core is an established isosteric replacement for purine and adenine scaffolds in ATP-competitive kinase inhibitor design .

Why In-Class Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid in Research Procurement


Imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives are not functionally interchangeable because the number and position of bromine substituents fundamentally control both the physicochemical properties and the accessible chemical space for downstream derivatization. The 6,8-dibromo pattern enables sequential, regioselective palladium-catalyzed cross-coupling that mono-bromo or non-brominated analogs cannot support [1]. Furthermore, the carboxylic acid at C2 provides an orthogonal derivatization handle absent in the commonly available 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9). Bromine position also dictates lithiation behavior: bromine at C3 undergoes facile halogen–metal exchange, while bromine at C6 directs ortho-lithiation to C5, a reactivity difference that makes regioisomeric dibromo analogs non-equivalent in synthetic planning [2].

Quantitative Differentiation Evidence for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid Versus Closest Analogs


Molecular Weight and Lipophilicity: 6,8-Dibromo vs. Non-Brominated Parent Imidazo[1,2-a]pyrazine-2-carboxylic acid

The introduction of two bromine atoms at the 6- and 8-positions dramatically alters the physicochemical profile of the imidazo[1,2-a]pyrazine-2-carboxylic acid scaffold. Compared to the non-brominated parent (CAS 77112-53-9), the 6,8-dibromo derivative exhibits nearly a 2-fold increase in molecular weight (320.93 vs. 163.13 g/mol) and a substantial increase in lipophilicity . For the closely related 6,8-dibromoimidazo[1,2-a]pyrazine core (CAS 63744-22-9), the consensus Log Po/w is 1.98, whereas the parent imidazo[1,2-a]pyrazine-2-carboxylic acid has a measured Log P of −0.05, representing a shift of over 2 log units toward higher lipophilicity . This difference directly impacts membrane permeability predictions, with the dibromo core predicted to be BBB-permeant (high GI absorption), whereas the parent acid is substantially more hydrophilic .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Dual Bromine Substitution: 6,8-Dibromo vs. 6-Mono-Bromo Analog for Sequential Cross-Coupling Capacity

The 6,8-dibromo substitution pattern furnishes two orthogonal sites for sequential palladium-catalyzed cross-coupling reactions, a capability not available in the 6-bromo mono-substituted analog (CAS 1000018-56-3). The 6,8-dibromoimidazo[1,2-a]pyrazine core has been demonstrated as a substrate for selective sequential Suzuki–Miyaura cross-coupling at C6 followed by direct C–H functionalization, enabling efficient one-pot construction of differentially substituted imidazo[1,2-a]pyrazines [1]. In contrast, 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (MW 242.03 g/mol) provides only a single site for such derivatization, limiting its utility for building libraries with variation at multiple positions . The TAK1 inhibitor program specifically employed the 6,8-dibromo core to enable sequential introduction of C6 and C8 substituents, generating compounds with sub-nanomolar activity [2].

Synthetic Chemistry Cross-Coupling C–H Functionalization

Carboxylic Acid Derivatization Handle: 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid vs. 6,8-Dibromoimidazo[1,2-a]pyrazine

The carboxylic acid functionality at C2 permits conversion to arylidene-hydrazide derivatives, a validated series with demonstrated antimicrobial activity. Özdemir et al. (2009) synthesized and evaluated a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides against multiple bacterial and fungal strains, reporting moderate inhibitor effects against human pathogenic microorganisms [1]. This derivatization pathway is inaccessible from 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9, MW 276.92, no carboxylic acid), which lacks the C2 carboxyl group. The ethyl ester analog (CAS 87597-21-5, MW 348.98) can serve as a protected precursor but requires an additional deprotection step to access the free acid, which is the reactive species for amide coupling and hydrazide formation .

Medicinal Chemistry Hydrazide Synthesis Antimicrobial Agents

Regioselective Lithiation Behavior: 6,8-Dibromo vs. 3,5-Dibromo Regioisomer

Vitse et al. (1998) demonstrated that bromine atoms on the imidazo[1,2-a]pyrazine scaffold exhibit position-dependent behavior toward lithiation. Bromine at C3 undergoes facile halogen–metal exchange, while bromine at C6 directs ortho-lithiation exclusively to C5, yielding C5-substituted derivatives [1]. This regiochemical dichotomy means that 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid (bromines at C6 and C8) exhibits fundamentally different reactivity from 3,5-dibromo or 5,8-dibromo regioisomers (CAS 957344-74-0). The 6,8-pattern avoids the facile C3 halogen–metal exchange that would otherwise compete with desired cross-coupling at other positions, providing more predictable and controllable sequential functionalization [2].

Organometallic Chemistry Regioselective Functionalization Halogen–Metal Exchange

TAK1 Kinase Inhibitor Scaffold: 6,8-Dibromo Core Intermediate vs. Non-Halogenated Scaffolds

The 6,8-dibromoimidazo[1,2-a]pyrazine core has been specifically utilized as a key intermediate in a TAK1 (transforming growth factor-β activated kinase-1) inhibitor optimization program. Kang et al. (2019) employed 6,8-dibromoimidazo[1,2-a]pyrazine as the starting scaffold for synthesizing a series of imidazopyrazine derivatives that exhibited potent TAK1 inhibition. Compound 22a from this series demonstrated excellent in vitro kinase activity and significant in vivo efficacy in mice xenografted with SW620 colon cancer cells [1]. The 2-carboxylic acid analog extends this scaffold by providing an additional derivatization handle at C2. Related imidazo[1,2-a]pyrazine-based compounds have also demonstrated picomolar Aurora kinase inhibition (TdF Kd Aur A = 0.02 nM, Aur B = 0.03 nM) when appropriately substituted, validating the core scaffold's potential [2]. In contrast, non-halogenated imidazo[1,2-a]pyrazine scaffolds lack the synthetic handles required for late-stage diversification via cross-coupling.

Kinase Inhibition TAK1 Inhibitors Anti-Tumor Agents

Optimal Procurement Application Scenarios for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Multi-Vector Kinase Inhibitor Library Synthesis via Sequential Suzuki–Miyaura Cross-Coupling

Medicinal chemistry teams building ATP-competitive kinase inhibitor libraries should procure 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid over the mono-bromo or non-brominated analogs when the synthetic plan requires independent variation at C6, C8, and C2 positions. The dual bromine atoms enable one-pot sequential Suzuki–Miyaura coupling at C6 followed by C–H functionalization, as demonstrated by Gembus et al. (2012) [1]. The free carboxylic acid at C2 can be converted to amides, esters, or hydrazides in a final diversification step [2]. This three-vector diversification strategy is unavailable from 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (single coupling site) or 6,8-dibromoimidazo[1,2-a]pyrazine (no C2 handle).

TAK1 or Aurora Kinase Inhibitor Hit-to-Lead Optimization Programs

Research groups pursuing TAK1 or Aurora kinase as therapeutic targets should select this scaffold based on the demonstrated utility of the 6,8-dibromoimidazo[1,2-a]pyrazine core in published inhibitor programs. Kang et al. (2019) used this core to generate TAK1 inhibitors with in vivo efficacy in colon cancer xenograft models [1], while Yu et al. (2010) optimized the imidazo[1,2-a]pyrazine core to achieve picomolar Aurora kinase inhibition (Kd Aur A = 0.02 nM) with the advanced lead SCH 1473759 [2]. The 2-carboxylic acid variant provides an additional vector for modulating physicochemical properties and target engagement that the simpler 6,8-dibromo core lacks.

Organometallic Methodology Development Requiring Predictable Halogen Reactivity

For synthetic methodology groups studying regioselective lithiation or halogen–metal exchange on heteroaromatic systems, this compound provides a defined test substrate where bromine at C6 is known to direct ortho-lithiation to C5 rather than undergoing direct exchange, while the carboxylic acid at C2 can serve as an internal directing or protecting group [1]. The 6,8-dibromo pattern is mechanistically distinct from the 3,5-dibromo regioisomer, which undergoes competitive halogen–metal exchange at C3. This makes the 6,8-isomer the appropriate choice when ortho-directed metalation is the desired transformation, rather than the 3,5-isomer which would be selected for C3-selective exchange chemistry.

Antimicrobial Hydrazide Derivative Synthesis

Groups exploring imidazo[1,2-a]pyrazine-based antimicrobial agents should procure this compound specifically for its ability to form arylidene-hydrazide derivatives directly from the carboxylic acid at C2. Özdemir et al. (2009) validated this derivatization pathway, demonstrating that imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides exhibit moderate inhibitor effects against E. coli, S. aureus, S. typhimurium, P. vulgaris, E. faecalis, P. aeruginosa, Klebsiella spp., and Candida species [1]. The 6,8-dibromo substitution on this scaffold offers the additional advantage of enabling further structural elaboration at C6 and C8 for SAR optimization of antimicrobial potency.

Quote Request

Request a Quote for 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.